![molecular formula C12H10N4S B2444891 4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 1417313-49-5](/img/structure/B2444891.png)
4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione
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Description
“4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
The molecular structure of triazoles, including “4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione”, consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including “4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione”, are known to undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Mechanism of Action
Future Directions
The future directions for “4-Methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their ability to bind with various enzymes and receptors, these compounds could be studied for their potential as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular agents .
properties
IUPAC Name |
4-methyl-3-quinolin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)9-6-7-13-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXYXXKPBNSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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